



Manidipine-d4: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Manidipine-d4	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical profile of **Manidipine-d4**, a deuterated internal standard essential for the accurate quantification of the antihypertensive drug Manidipine in complex matrices. This document outlines the key specifications, analytical methodologies, and structural information relevant to its use in research and drug development.

Compound Identification and Physical Properties

Manidipine-d4 is the deuterium-labeled version of Manidipine, a dihydropyridine calcium channel blocker.[1] The incorporation of four deuterium atoms provides a distinct mass difference, making it an ideal internal standard for mass spectrometry-based assays.[1]



Parameter	Value	Reference
Formal Name	1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid, 3-[2-[4-(diphenylmethyl)-1-piperazinyl]ethyl-d4] 5-methyl ester	[1]
CAS Number	1189656-59-4	[1][2]
Molecular Formula	C35H34D4N4O6	[1]
Formula Weight	614.7 g/mol	[1]
Appearance	Solid	[1][3]
Storage	-20°C	[1][3]
Stability	≥ 4 years	[1]

Specifications and Purity

The quality and purity of **Manidipine-d4** are critical for its function as an internal standard. The following table summarizes its typical specifications.

Specification	Acceptance Criteria	Reference
Isotopic Purity	≥99% deuterated forms (d1-d4)	[1][3]
Chemical Purity	≥98%	[4]
Solubility	Soluble in Methanol	[1]

Analytical Methodologies

The characterization and quantification of Manidipine and its deuterated internal standard, **Manidipine-d4**, rely on a suite of advanced analytical techniques.



Liquid Chromatography-Mass Spectrometry (LC-MS) for Quantification

LC-MS is the cornerstone for the bioanalysis of Manidipine, with **Manidipine-d4** serving as the internal standard to correct for matrix effects and variations in sample processing.

Experimental Protocol: Quantification of Manidipine in Human Plasma

A sensitive HPLC-ESI-MS method can be established for the determination of manidipine in human plasma.[5]

- Sample Preparation:
 - To a plasma sample, add Manidipine-d4 internal standard.
 - Basify the plasma with ammonia.
 - Perform liquid-liquid extraction with n-hexane.[5]
 - Evaporate the organic layer and reconstitute the residue in the mobile phase.
- Chromatographic Conditions:
 - Column: Hypersil ODS2 column.[5]
 - Mobile Phase: Methanol-5 mM ammonium acetate solution containing 0.1% acetic acid
 (85:15, v/v).[5]
 - Flow Rate: 0.25 mL/min.[6]
 - Column Temperature: 30°C.
- Mass Spectrometric Detection:
 - Ionization: Electrospray Ionization (ESI), positive mode.[5][6]
 - Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).[5]
 [6]



- Monitored Transitions (MRM):
 - Manidipine: m/z 611.1 → 167.0.[6]
 - Manidipine-d4: Expected m/z ~615.1 → (fragment to be determined).
 - Internal Standard (example, felodipine): m/z 384.[5]

Workflow for LC-MS Bioanalysis



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Caption: Workflow for the quantification of Manidipine using **Manidipine-d4** in a biological matrix.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC with UV detection is a standard method for assessing the chemical purity of Manidipine and its related substances.

Experimental Protocol: HPLC Purity of Manidipine Hydrochloride in Tablets

A validated HPLC method for the determination of Manidipine hydrochloride in pharmaceutical tablets can be adapted for purity assessment.

- Chromatographic Conditions:
 - Column: Symmetry C18 (4.6 x 150 mm, 3.5 μm).







 Mobile Phase: A mixture of 25 mM ammonium formate buffer (pH 3.1) and an organic modifier (e.g., acetonitrile or methanol) in a 45:55 ratio.

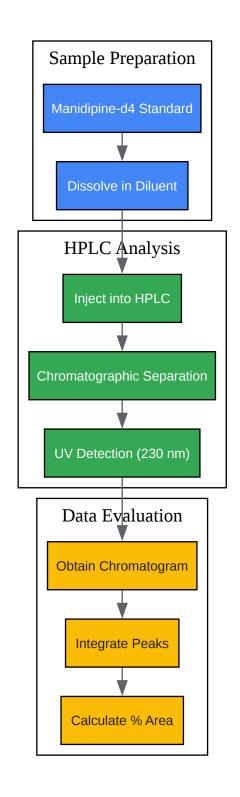
• Flow Rate: 0.7 mL/min.

• Column Temperature: 30°C.

Detection: UV at 230 nm.

Logical Flow for Purity Analysis





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Caption: General workflow for assessing the chemical purity of Manidipine-d4 by HPLC.

Structural Elucidation

Foundational & Exploratory





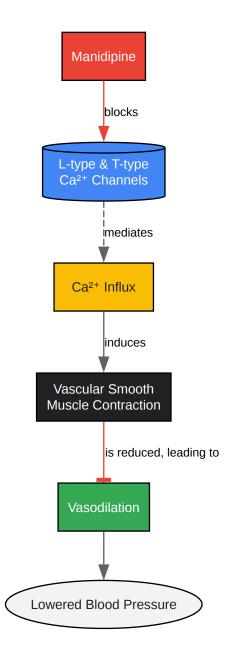
The definitive identification of **Manidipine-d4** is achieved through a combination of mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy. While specific spectra for **Manidipine-d4** are not publicly available, the expected outcomes can be inferred.

- Mass Spectrometry: The mass spectrum would confirm the molecular weight of 614.7, corresponding to the deuterated compound.[1] High-resolution mass spectrometry would further confirm the elemental composition of C₃₅H₃₄D₄N₄O₆.
- ¹H NMR Spectroscopy: The proton NMR spectrum would be very similar to that of unlabeled Manidipine, but with a noticeable decrease in the signal intensity for the protons on the ethyl chain where deuterium has been incorporated.
- ¹³C NMR Spectroscopy: The carbon NMR spectrum would show signals corresponding to the carbon skeleton of the molecule. The carbons bearing deuterium atoms would exhibit triplet splitting due to C-D coupling.

Signaling Pathway of Manidipine's Action

Manidipine acts as a calcium channel blocker, specifically targeting L-type and T-type calcium channels.[1] Its therapeutic effect in hypertension stems from its ability to induce vasodilation. [4]





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Caption: Simplified signaling pathway illustrating the mechanism of action of Manidipine.

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